3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and a boronic acid derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to an aniline moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline with a boronic acid derivative under specific reaction conditions, such as the use of a palladium catalyst and appropriate ligands.
Nitration Reaction: The nitration of the boronic acid derivative can be achieved by treating it with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different aniline derivatives.
Substitution Reactions: The boronic acid derivative can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and metal catalysts.
Reduction: Typical reagents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso compounds, nitrate esters.
Reduction: Various aniline derivatives.
Substitution: Boronic acid derivatives with different substituents.
Scientific Research Applications
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, the nitro group can interact with biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Contains a boronic acid derivative and aldehyde groups.
Uniqueness: 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a nitro group and a boronic acid derivative, which allows for diverse chemical reactions and applications. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields.
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYWEHPIHBBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657356 | |
Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-51-0 | |
Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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